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5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Catalog No.
S678024
CAS No.
61551-49-3
M.F
C10H11ClO2S
M. Wt
230.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

CAS Number

61551-49-3

Product Name

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2

InChI Key

FNEIMPFRVQQOMV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol. It is classified as a sulfonyl chloride, which indicates that it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is notable for its structural features, including a tetrahydronaphthalene backbone that enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available regarding the specific mechanism of action of THNSC in any biological system.

  • Corrosivity: The sulfonyl chloride group can be corrosive and react with skin and tissues, causing irritation and burns [].
  • Lachrymator: THNSC might act as a lachrymator, irritating the eyes and causing tearing [].
  • Reactivity: THNSC might react violently with water or other reactive substances.
Typical of sulfonyl chlorides:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Acylation Reactions: It can react with alcohols to form sulfonate esters, which are useful in further synthetic pathways.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid .

The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride typically involves the following steps:

  • Formation of Tetrahydronaphthalene: The starting material can be synthesized through hydrogenation of naphthalene or other derivatives.
  • Sulfonation: The tetrahydronaphthalene is then treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
  • Chlorination: Finally, chlorination is performed to convert the sulfonic acid group into the corresponding sulfonyl chloride .

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is primarily used in:

  • Organic Synthesis: As a reagent for introducing sulfonyl groups into various organic molecules.
  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Proteomics Research: It may be utilized in labeling studies due to its reactive nature .

Several compounds share structural similarities with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chlorideC10H9ClO3SContains an oxo group; potential for different reactivity patterns.
5-SulfamoylnaphthaleneC10H10N2O2SContains a sulfamoyl group; used in medicinal applications.
1-Naphthalenesulfonyl chlorideC10H9ClO2SSimpler naphthalene derivative; used in various organic reactions.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is unique due to its specific tetrahydronaphthalene structure combined with the sulfonyl chloride functionality. This combination allows for distinct reactivity patterns not found in simpler naphthalenes or other sulfonamides. Its potential applications in specialized fields like proteomics further distinguish it from similar compounds .

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Dates

Last modified: 08-15-2023

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